molecular formula C9H13ClO3 B13154134 Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate CAS No. 84545-01-7

Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate

Cat. No.: B13154134
CAS No.: 84545-01-7
M. Wt: 204.65 g/mol
InChI Key: RNUMHXXTMMCVJT-UHFFFAOYSA-N
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Description

Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C9H13ClO3. It is a derivative of cyclopentane, featuring a chloroacetyl group and a carboxylate ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of chloroacetyl chloride and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, catalysts may be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide at reflux temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

    Hydrolysis: 3-(Chloroacetyl)cyclopentane-1-carboxylic acid.

    Reduction: 3-(Hydroxyacetyl)cyclopentane-1-carboxylate.

Scientific Research Applications

Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloroacetyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(bromoacetyl)cyclopentane-1-carboxylate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    Methyl 3-(acetyl)cyclopentane-1-carboxylate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

    Ethyl 3-(chloroacetyl)cyclopentane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-(chloroacetyl)cyclopentane-1-carboxylate is unique due to the presence of both a chloroacetyl group and a carboxylate ester group, which confer distinct reactivity patterns. The chloroacetyl group makes it highly reactive towards nucleophiles, while the ester group allows for further functionalization through hydrolysis or transesterification reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

84545-01-7

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

methyl 3-(2-chloroacetyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C9H13ClO3/c1-13-9(12)7-3-2-6(4-7)8(11)5-10/h6-7H,2-5H2,1H3

InChI Key

RNUMHXXTMMCVJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)CCl

Origin of Product

United States

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